4-({5-[(6,7-Dimethoxy-1,3-benzodioxol-5-yl)methyl]-4,5-dihydro-1,2-oxazol-3-yl}methyl)morpholine
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Overview
Description
4-({5-[(6,7-Dimethoxy-1,3-benzodioxol-5-yl)methyl]-4,5-dihydro-1,2-oxazol-3-yl}methyl)morpholine is a complex organic compound that features a unique combination of functional groups, including a benzodioxole moiety, an oxazole ring, and a morpholine ring. This compound has garnered interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-({5-[(6,7-Dimethoxy-1,3-benzodioxol-5-yl)methyl]-4,5-dihydro-1,2-oxazol-3-yl}methyl)morpholine typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Benzodioxole Moiety: The benzodioxole ring can be synthesized through a cyclization reaction involving catechol and formaldehyde under acidic conditions.
Oxazole Ring Formation: The oxazole ring is formed via a cyclization reaction involving an appropriate amino alcohol and a carboxylic acid derivative.
Morpholine Ring Introduction: The morpholine ring is introduced through a nucleophilic substitution reaction involving a suitable halide precursor and morpholine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-({5-[(6,7-Dimethoxy-1,3-benzodioxol-5-yl)methyl]-4,5-dihydro-1,2-oxazol-3-yl}methyl)morpholine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups such as halides can be replaced with other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of reduced alcohols and amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-({5-[(6,7-Dimethoxy-1,3-benzodioxol-5-yl)methyl]-4,5-dihydro-1,2-oxazol-3-yl}methyl)morpholine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating receptor activity to influence cellular signaling.
Altering Gene Expression: Affecting the expression of genes related to cell growth and differentiation.
Comparison with Similar Compounds
Similar Compounds
3-(4,7-Dimethoxy-1,3-benzodioxol-5-yl)propanoic acid: Shares the benzodioxole moiety but differs in the overall structure.
4,7-Dimethoxy-5-methyl-1,3-benzodioxole: Similar benzodioxole structure but lacks the oxazole and morpholine rings.
3-(1,3-Benzodioxol-5-yl)-4,5-dimethoxy-8,8-dimethyl-2H,8H-pyrano[2,3-f]chromen-2-one: Contains a benzodioxole moiety but has a different core structure.
Uniqueness
4-({5-[(6,7-Dimethoxy-1,3-benzodioxol-5-yl)methyl]-4,5-dihydro-1,2-oxazol-3-yl}methyl)morpholine is unique due to its combination of functional groups, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C18H24N2O6 |
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Molecular Weight |
364.4 g/mol |
IUPAC Name |
4-[[5-[(6,7-dimethoxy-1,3-benzodioxol-5-yl)methyl]-4,5-dihydro-1,2-oxazol-3-yl]methyl]morpholine |
InChI |
InChI=1S/C18H24N2O6/c1-21-16-12(8-15-17(18(16)22-2)25-11-24-15)7-14-9-13(19-26-14)10-20-3-5-23-6-4-20/h8,14H,3-7,9-11H2,1-2H3 |
InChI Key |
UCLZOGAFLILEAB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C2=C(C=C1CC3CC(=NO3)CN4CCOCC4)OCO2)OC |
Origin of Product |
United States |
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